Allyl 5-cyano-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
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Description
Allyl 5-cyano-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications
Solid-State Allyl Migration
Research on isomeric dihydropyridine derivatives with S substituents has explored solid-state transformations and allyl migration, which could provide insights into the stability, reactivity, and potential solid-state applications of similar compounds (Heyde, Buergi, & Shklover, 1991). Understanding these transformations can be crucial for designing materials with specific electronic or photonic properties.
Biological Activity
The study of pyridine-2-carboxaldehyde thiosemicarbazone derivatives, including their synthesis and evaluation as inhibitors for CDP reductase activity and their cytotoxicity, hints at the potential biomedical applications of structurally related compounds (Liu et al., 1996). Such compounds could serve as leads for the development of new therapeutic agents targeting specific biochemical pathways.
Antimicrobial Activity
The evaluation of 1,4-dihydropyridine analogues for their antimicrobial activity against both prokaryotes and eukaryotes indicates the potential of dihydropyridine derivatives in developing new antimicrobial agents. The structure-activity relationship analysis suggests that modifications at certain positions can significantly enhance antibacterial activity (Olejníková et al., 2014).
Synthetic Methodologies
Studies on the synthesis of novel dihydropyridine derivatives and their structural characterization provide valuable methodologies for the synthesis of complex dihydropyridine-based compounds. These methodologies could be applicable to the synthesis and study of "Allyl 5-cyano-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate," enabling exploration of its properties and potential applications (Kumar & Mashelker, 2006).
Properties
IUPAC Name |
prop-2-enyl 5-cyano-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-4-11-30-24(29)21-16(3)26-23(18(13-25)22(21)19-6-5-12-31-19)32-14-20(28)27-17-9-7-15(2)8-10-17/h4-10,12,22,26H,1,11,14H2,2-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNHCBXEHSOHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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